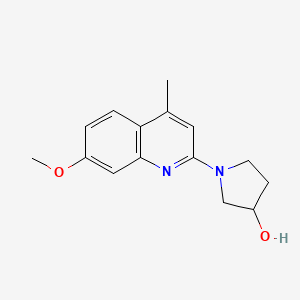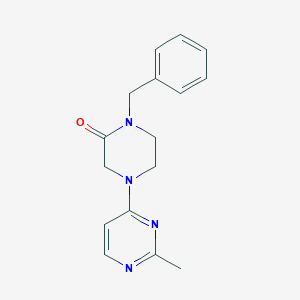![molecular formula C15H14ClF2N3O B6438264 5-chloro-3-fluoro-2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine CAS No. 2549032-51-9](/img/structure/B6438264.png)
5-chloro-3-fluoro-2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-3-fluoro-2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine is a compound notable for its complex structure, integrating multiple fluorine and chlorine atoms, which are often essential in medicinal chemistry for enhancing biological activity and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-chloro-3-fluoro-2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine generally involves multi-step synthetic processes. The steps typically involve:
Halogenation: : Introduction of chlorine and fluorine atoms to the respective positions on the pyridine rings.
Coupling Reactions : Utilization of various coupling agents to link the pyridine moieties with the pyrrolidin-1-yl group.
Oxidation/Reduction : Adjustment of oxidation states as required to facilitate subsequent reaction
Properties
IUPAC Name |
5-chloro-3-fluoro-2-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF2N3O/c16-11-5-13(18)15(20-6-11)21-4-3-10(8-21)9-22-14-2-1-12(17)7-19-14/h1-2,5-7,10H,3-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGGBEDMJLAGHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NC=C(C=C2)F)C3=C(C=C(C=N3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-cyclopropyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B6438181.png)

![N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438220.png)
![2-(methylsulfanyl)-4-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile](/img/structure/B6438223.png)
![4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one](/img/structure/B6438224.png)
![3-fluoro-4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile](/img/structure/B6438227.png)
![N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438229.png)
![4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}morpholin-3-one](/img/structure/B6438237.png)

![4-[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6438255.png)
![3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6438263.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine](/img/structure/B6438270.png)
![5-methoxy-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6438281.png)
![4-(6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6438292.png)
